Androst-5-ene-17-one-3beta,7beta-diol
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Overview
Description
7alpha-Hydroxydehydroepiandrosterone is an androstanoid that is derived from dehydroepiandrosterone. It carries an additional hydroxy substituent at the 7alpha-position. This compound plays significant roles as an estrogen, anti-inflammatory agent, and antioxidant .
Preparation Methods
Synthetic Routes and Reaction Conditions: The hydroxylation of dehydroepiandrosterone to 7alpha-Hydroxydehydroepiandrosterone can be achieved using microbial biotransformation. For instance, Gibberella sp. and Absidia coerulea have been used to hydroxylate dehydroepiandrosterone at the 7alpha-position . The optimization of media ingredients, DHEA concentration, culture time, medium volume, and inoculum rate are crucial for maximizing the yield of 7alpha-Hydroxydehydroepiandrosterone .
Industrial Production Methods: The industrial production of 7alpha-Hydroxydehydroepiandrosterone involves large-scale microbial biotransformation processes. The use of optimized culture conditions and microbial strains ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 7alpha-Hydroxydehydroepiandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-oxo derivatives, while reduction can yield various hydroxylated products .
Scientific Research Applications
7alpha-Hydroxydehydroepiandrosterone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroids and hormones.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
7alpha-Hydroxydehydroepiandrosterone exerts its effects by interacting with various molecular targets and pathways. It regulates the activity of 11beta-Hydroxysteroid Dehydrogenase 1, influencing the balance between active and inactive glucocorticoids. This regulation is crucial for maintaining metabolic homeostasis and stress response .
Comparison with Similar Compounds
Dehydroepiandrosterone: The parent compound from which 7alpha-Hydroxydehydroepiandrosterone is derived.
7beta-Hydroxydehydroepiandrosterone: Another hydroxylated derivative of dehydroepiandrosterone with similar biological activities.
Uniqueness: 7alpha-Hydroxydehydroepiandrosterone is unique due to its specific hydroxylation at the 7alpha-position, which imparts distinct biological activities compared to its parent compound and other hydroxylated derivatives .
Properties
IUPAC Name |
3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPSAOWBSPXZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861574 |
Source
|
Record name | 3,7-Dihydroxyandrost-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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